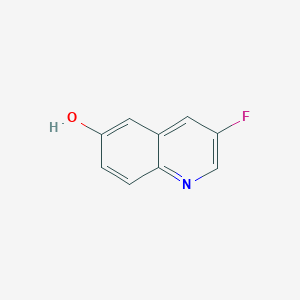
3-Fluoroquinolin-6-OL
概要
説明
3-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves various synthetic approaches to the quinolone system. This includes structural modifications by incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用
1. Antibacterial Activity
3-Fluoroquinolin-6-OL and its derivatives have been extensively studied for their potent antibacterial activities. For instance, fluoroquinolones, which include derivatives of this compound, have shown a broad and intense activity against gram-negative bacilli and cocci in vitro. These compounds target DNA gyrase, a crucial enzyme in bacteria, thus inhibiting bacterial replication and growth (Wolfson & Hooper, 1985).
2. Antifungal and Anticancer Potential
Derivatives of this compound have also been synthesized and tested for their antifungal activity. Notably, certain derivatives have shown significant inhibitory effects on fungal growth, including the ability to alter the permeability of fungal cell membranes and impact the cellular contents like reducing sugars and proteins (Xu et al., 2007). Additionally, some derivatives have demonstrated potential as antitumor agents by selectively inhibiting cancer cell lines and impacting molecular pathways associated with cancer progression (Chou et al., 2010).
3. Use in Veterinary Medicine
The fluoroquinolones, including those derived from this compound, have been used in veterinary medicine. These compounds have varied pharmacokinetic properties and are used to treat bacterial infections in animals. Their efficacy is influenced by structural modifications at specific positions on the quinolone nucleus (Martinez, McDermott, & Walker, 2006).
4. Fluorescence Studies for Biological Applications
Fluorophores derived from this compound have been synthesized and utilized for fluorescence studies in biological systems. These fluorophores show promise in applications such as labeling nucleosides and in studying hybridization affinities in oligodeoxyribonucleotides (Singh & Singh, 2007).
5. Development of New Fluoroquinolones
Research into this compound has led to the synthesis of novel fluoroquinolones with diverse biological activities, including antibacterial and anticancer properties. Modifications of the quinolone system have been extensively studied to enhance these properties (Charushin, Nosova, Lipunova, & Chupakhin, 2014).
6. Anti-Plasmodial Activity
Modifications of 6-fluoroquinolines, including this compound derivatives, have been tested against strains of Plasmodium falciparum, showing promising results in combating malaria. These compounds have been evaluated both in vitro and in vivo for their antiplasmodial activities (Hochegger et al., 2019).
作用機序
Target of Action
The primary target of 3-Fluoroquinolin-6-OL, like other fluoroquinolones, is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .
Mode of Action
This compound interacts with its target, bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby halting bacterial growth and reproduction .
Biochemical Pathways
It is known that the compound’s action on bacterial dna-gyrase disrupts the normal replication process of bacterial dna . This disruption can lead to downstream effects such as the cessation of bacterial growth and eventual bacterial death .
Pharmacokinetics
Fluoroquinolones in general are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations (MICs), making them suitable for the treatment of systemic infections .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction due to the disruption of bacterial DNA replication . This leads to a high level of antibacterial activity and the potential to treat infections caused by bacteria resistant to other classes of antibacterials .
Action Environment
It is known that the storage temperature for this compound is between 2-8°c in a sealed, dry environment . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and humidity.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that fluoroquinolones, the family of compounds to which 3-Fluoroquinolin-6-OL belongs, interact with bacterial DNA-gyrase, inhibiting bacterial reproduction
Molecular Mechanism
Fluoroquinolones, the family of compounds to which this compound belongs, are known to inhibit bacterial DNA-gyrase, thereby inhibiting bacterial reproduction
特性
IUPAC Name |
3-fluoroquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAYWIYDQAWNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736200 | |
| Record name | 3-Fluoroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
808755-53-5 | |
| Record name | 3-Fluoroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




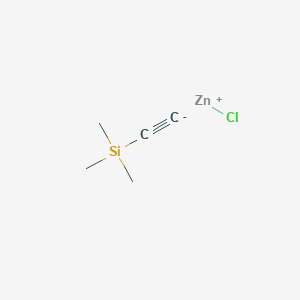
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)

![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)
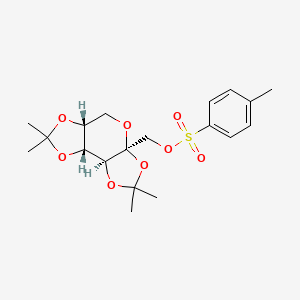
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
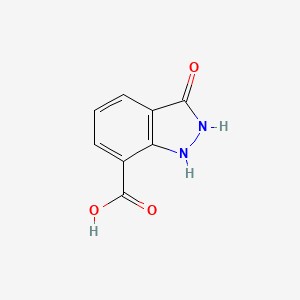
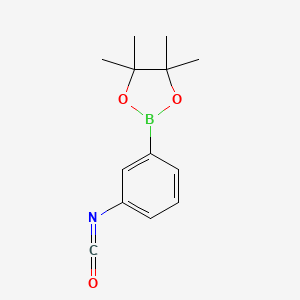
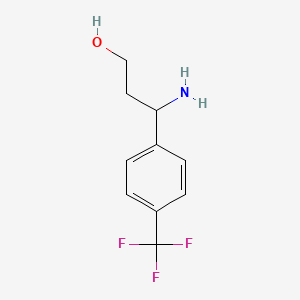
![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

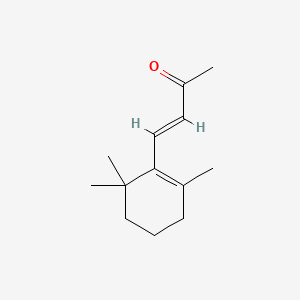
![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)